molecular formula C11H12N2 B2799793 2-methyl-4-(1H-pyrrol-1-yl)aniline CAS No. 946762-84-1

2-methyl-4-(1H-pyrrol-1-yl)aniline

Cat. No.: B2799793
CAS No.: 946762-84-1
M. Wt: 172.231
InChI Key: XBLCGLIZCBVLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2 It is a derivative of aniline and pyrrole, featuring a methyl group at the 2-position and a pyrrole ring attached to the 4-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-1-yl)aniline typically involves the condensation of 2-methyl-4-nitroaniline with pyrrole under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline derivatives .

Scientific Research Applications

2-Methyl-4-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(1H-pyrrol-1-yl)aniline
  • 4-(1H-Pyrrol-1-yl)aniline
  • 2-(1H-Pyrrol-1-yl)ethanamine

Uniqueness

2-Methyl-4-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCGLIZCBVLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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